molecular formula C25H20N2O5S B12143572 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12143572
M. Wt: 460.5 g/mol
InChI Key: ZJXVULKFQRSZCQ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a 6-ethoxy-substituted benzothiazole ring at position 1, a phenyl group at position 5, and a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 2. The (4E) configuration indicates the trans geometry of the double bond in the methylidene group. The ethoxy group on the benzothiazole ring may enhance solubility compared to methyl-substituted analogs, while the 5-methylfuran-2-yl substituent introduces electron-withdrawing effects that could influence reactivity or binding interactions .

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S/c1-3-31-16-10-11-17-19(13-16)33-25(26-17)27-21(15-7-5-4-6-8-15)20(23(29)24(27)30)22(28)18-12-9-14(2)32-18/h4-13,21,29H,3H2,1-2H3

InChI Key

ZJXVULKFQRSZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Formation of the Pyrrolidine Ring: This can be synthesized by reacting an appropriate diketone with an amine under acidic conditions to form the pyrrolidine-2,3-dione structure.

    Formation of the Furan Ring: This can be achieved by reacting furfural with an appropriate reagent to form the 5-methylfuran-2-yl structure.

    Coupling Reactions: The final step involves coupling the benzothiazole, pyrrolidine, and furan rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to the formation of furan-2,5-dione derivatives, while reduction of the pyrrolidine ring could lead to the formation of pyrrolidine-2,3-diol derivatives.

Scientific Research Applications

Chemistry

Biology

The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development and biomedical research.

Medicine

The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

The compound may find applications in the development of new materials, such as polymers, dyes, and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione would depend on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. Molecular targets could include kinases, proteases, or transcription factors, and pathways could involve apoptosis, cell cycle regulation, or DNA repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-2,3-dione derivatives with diverse substitutions. Below is a comparative analysis of its structural and hypothesized functional differences relative to analogs:

Table 1: Structural Comparison of Key Analogs

Compound Name (Selected Analogs from ) Benzothiazole Substituent Position 5 Substituent Position 4 Substituent Notable Features
Target Compound 6-ethoxy Phenyl Hydroxy(5-methylfuran-2-yl) Ethoxy enhances solubility; furan introduces electron-withdrawing effects.
(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-dimethyl 3,4-dichlorophenyl Phenyl Dichlorophenyl increases lipophilicity; methyl groups reduce solubility.
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]-5-thiophen-2-yl-pyrrolidine-2,3-dione 4,6-dimethyl Thiophen-2-yl Phenyl Thiophene may alter π-π stacking vs. phenyl; moderate solubility.
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-dimethyl 4-hydroxyphenyl Phenyl Hydroxyl group improves hydrogen-bonding capacity.

Key Observations

Benzothiazole Substitutions: The target compound’s 6-ethoxy group contrasts with the 4,6-dimethyl groups in analogs. Methyl groups in analogs may reduce steric hindrance but limit solubility .

Position 5 Substituents :

  • The phenyl group in the target compound is less electron-deficient than dichlorophenyl (in analog 1) but more lipophilic than 4-hydroxyphenyl (analog 3). This balance may optimize membrane permeability .
  • Thiophen-2-yl (analog 2) introduces sulfur-mediated interactions but may reduce stability compared to phenyl .

Position 4 Methylidene Group :

  • The hydroxy(5-methylfuran-2-yl) substituent in the target compound is unique. The furan ring’s electron-withdrawing nature and hydroxyl group could enhance binding to enzymes or receptors via hydrogen bonding or dipole interactions, distinguishing it from phenyl-substituted analogs .

Hypothesized Bioactivity

  • Antimicrobial Activity : Dichlorophenyl analogs (e.g., analog 1) are often associated with enhanced antimicrobial potency due to increased lipophilicity . The target compound’s ethoxy and furan groups may offer a different interaction profile.
  • Enzyme Inhibition : The hydroxy group in the methylidene moiety (target) and 4-hydroxyphenyl (analog 3) could inhibit oxidoreductases or kinases via hydrogen bonding .
  • Solubility vs. Bioavailability : Ethoxy and furan groups may improve solubility over methyl/dichlorophenyl analogs, but this requires experimental validation .

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